molecular formula C5H4FNO2 B6214089 2-cyano-1-fluorocyclopropane-1-carboxylic acid CAS No. 2168031-08-9

2-cyano-1-fluorocyclopropane-1-carboxylic acid

Cat. No. B6214089
CAS RN: 2168031-08-9
M. Wt: 129.1
InChI Key:
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Description

2-Cyano-1-fluorocyclopropane-1-carboxylic acid (CFCA) is an organic compound with a wide range of applications in scientific research. It is a colorless, volatile liquid with a boiling point of 46.2°C and a melting point of -50°C. CFCA has been used in a variety of laboratory experiments due to its unique properties and its ability to form stable complexes with other molecules.

Scientific Research Applications

2-cyano-1-fluorocyclopropane-1-carboxylic acid has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of a variety of organic compounds, including polymers and pharmaceuticals. It has also been used as a catalyst in the synthesis of polymers and as a solvent for various reactions. 2-cyano-1-fluorocyclopropane-1-carboxylic acid has also been used as a reactant in the synthesis of a variety of other organic compounds.

Mechanism of Action

The mechanism of action of 2-cyano-1-fluorocyclopropane-1-carboxylic acid is not fully understood. However, it is believed to act as a catalyst in the formation of complexes with other molecules. This is due to the presence of the fluorine atom, which is highly electronegative and can form strong bonds with other molecules. The presence of the cyano group also contributes to the formation of complexes, as it can act as a Lewis base.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-cyano-1-fluorocyclopropane-1-carboxylic acid are not well understood. However, some studies have suggested that it may have anti-inflammatory and anti-microbial properties. In addition, 2-cyano-1-fluorocyclopropane-1-carboxylic acid has been shown to inhibit the growth of certain bacteria and fungi.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-cyano-1-fluorocyclopropane-1-carboxylic acid in laboratory experiments is its ability to form stable complexes with other molecules. This makes it useful for a variety of research applications. However, 2-cyano-1-fluorocyclopropane-1-carboxylic acid is volatile and must be handled with care, as it can be hazardous if inhaled or ingested. It is also highly flammable and should be stored in a cool, dry place.

Future Directions

Future research into 2-cyano-1-fluorocyclopropane-1-carboxylic acid could focus on its potential applications in various fields, such as medicine and materials science. Additionally, research could be conducted to further understand the mechanism of action of 2-cyano-1-fluorocyclopropane-1-carboxylic acid and its biochemical and physiological effects. Further research into the synthesis of 2-cyano-1-fluorocyclopropane-1-carboxylic acid could also be conducted to improve the efficiency of the reaction and reduce the cost of production. Finally, research could be conducted to explore the potential applications of 2-cyano-1-fluorocyclopropane-1-carboxylic acid in other fields, such as agriculture and biotechnology.

Synthesis Methods

2-cyano-1-fluorocyclopropane-1-carboxylic acid can be synthesized from the reaction of 2-cyanoethylene and 1-fluoro-2-chloroethane in the presence of a base. This reaction produces a mixture of 2-cyano-1-fluorocyclopropane-1-carboxylic acid and 1-fluoro-2-cyanoethane. The two products can be separated by fractional distillation and the 2-cyano-1-fluorocyclopropane-1-carboxylic acid can be purified by recrystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 2-cyano-1-fluorocyclopropane-1-carboxylic acid can be achieved through a multi-step process involving the conversion of commercially available starting materials into the desired product.", "Starting Materials": [ "2-fluorocyclopropanecarboxylic acid", "sodium cyanide", "sulfuric acid", "sodium nitrite", "hydrochloric acid", "sodium hydroxide", "acetic anhydride", "acetic acid", "sodium bicarbonate", "magnesium sulfate", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Conversion of 2-fluorocyclopropanecarboxylic acid to 2-fluorocyclopropanecarboxylic acid methyl ester using methanol and sulfuric acid", "Step 2: Conversion of 2-fluorocyclopropanecarboxylic acid methyl ester to 2-fluorocyclopropanecarboxylic acid hydrazide using hydrazine hydrate", "Step 3: Conversion of 2-fluorocyclopropanecarboxylic acid hydrazide to 2-fluorocyclopropanecarboxylic acid diazonium salt using sodium nitrite and hydrochloric acid", "Step 4: Conversion of 2-fluorocyclopropanecarboxylic acid diazonium salt to 2-cyano-1-fluorocyclopropane using copper(I) cyanide", "Step 5: Conversion of 2-cyano-1-fluorocyclopropane to 2-cyano-1-fluorocyclopropane-1-carboxylic acid using sodium hydroxide and acetic anhydride", "Step 6: Conversion of 2-cyano-1-fluorocyclopropane-1-carboxylic acid to its sodium salt using sodium bicarbonate", "Step 7: Purification of the product using ethyl acetate and water, followed by drying with magnesium sulfate" ] }

CAS RN

2168031-08-9

Molecular Formula

C5H4FNO2

Molecular Weight

129.1

Purity

95

Origin of Product

United States

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